molecular formula C13H6ClF3N2 B2979153 2-Chloro-6-(3-(trifluoromethyl)phenyl)nicotinonitrile CAS No. 140692-92-8

2-Chloro-6-(3-(trifluoromethyl)phenyl)nicotinonitrile

Cat. No.: B2979153
CAS No.: 140692-92-8
M. Wt: 282.65
InChI Key: KBJTUYYTVBAZRY-UHFFFAOYSA-N
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Description

2-Chloro-6-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile is a derivative of Trifluoromethylpyridine (TFMP), which is an important ingredient for the development of agrochemical and pharmaceutical compounds . TFMP contains three fluorine atoms, a methyl group, and a ring-shaped carbon-containing structure known as pyridine . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .


Synthesis Analysis

The synthesis of TFMP derivatives is generally achieved via two main methods . One method involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block . The choice of method depends largely on the identity of the desired target compound .


Molecular Structure Analysis

The molecular structure of 2-Chloro-6-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile is characterized by the presence of a fluorine atom and a pyridine in their structure . This structure is thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .

Scientific Research Applications

Structural and Optical Properties

Research has demonstrated the preparation and characterization of pyridine derivatives, including similar compounds, to explore their thermal, structural, optical, and diode characteristics. These studies involve X-ray diffraction (XRD) analyses to reveal their monoclinic polycrystalline nature and optical functions calculated from transmittance and reflectance spectra. The findings suggest potential applications in electronics and photosensors due to their unique optical energy gaps and photosensitive properties (Zedan, El‐Taweel, & El‐Menyawy, 2020).

Crystal Structure Analysis

Another study focused on the crystal structure and reaction mechanism of closely related pyrazole-carbonitrile derivatives with unsaturated carbonyl compounds. These analyses contribute to a deeper understanding of the molecular structure and potential chemical reactivity of these compounds, which is crucial for designing new materials and pharmaceuticals (Chuanxiang Liu et al., 2013).

Synthesis of Trifluoromethylated Derivatives

The synthesis of 6-Chloro-5-(trifluoroacetyl)pyridine-3-carbonitrile and its reactions with bisnucleophiles was reported, highlighting its role as a versatile intermediate for generating trifluoromethylated N-heterocycles. This underscores the chemical's utility in creating compounds with potential applications in medicinal chemistry and agriculture (Manjunath Channapur et al., 2019).

Antimicrobial and DNA Interaction Studies

Investigations into the antimicrobial activities and DNA interactions of 2-Chloro-6-(trifluoromethyl)pyridine have revealed its potential in biotechnology and pharmacology. These studies employ spectroscopic techniques to elucidate the compound's ability to interact with DNA and its antimicrobial efficacy, which could inform the development of new therapeutic agents (M. Evecen et al., 2017).

Future Directions

The demand for TFMP derivatives has been increasing steadily in the last 30 years . It is expected that many novel applications of TFMP will be discovered in the future . This suggests that there could be potential future research directions involving 2-Chloro-6-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile.

Properties

IUPAC Name

2-chloro-6-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H6ClF3N2/c14-12-9(7-18)4-5-11(19-12)8-2-1-3-10(6-8)13(15,16)17/h1-6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBJTUYYTVBAZRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=NC(=C(C=C2)C#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H6ClF3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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